N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)valine
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Overview
Description
(2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-methylbutanoic acid is a complex organic compound with a specific stereochemistry. This compound is notable for its intricate structure, which includes a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and multiple chiral centers. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-methylbutanoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.
Chiral Center Formation: The chiral centers are introduced using chiral catalysts or starting materials to ensure the correct stereochemistry.
Coupling Reactions: The various fragments of the molecule are coupled together using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and advanced purification techniques like HPLC can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and piperidine ring.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, it can be used as a probe to study enzyme interactions and protein folding due to its specific stereochemistry and functional groups.
Medicine
Medically, it may serve as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Industrially, it can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then interact with enzymes or receptors. The piperidine ring and chiral centers play crucial roles in binding specificity and activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-methylbutanoic acid: Similar in structure but with variations in the protecting groups or chiral centers.
(2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-methylbutanoic acid: Another similar compound with different substituents on the piperidine ring.
Uniqueness
What sets (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-methylbutanoic acid apart is its specific stereochemistry and the presence of the Boc protecting group, which allows for selective reactions and modifications. This makes it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C22H39N3O6 |
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Molecular Weight |
441.6 g/mol |
IUPAC Name |
3-methyl-2-[[1-[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C22H39N3O6/c1-13(2)12-16(23-21(30)31-22(5,6)7)19(27)25-10-8-15(9-11-25)18(26)24-17(14(3)4)20(28)29/h13-17H,8-12H2,1-7H3,(H,23,30)(H,24,26)(H,28,29) |
InChI Key |
OYPDPMMOPWYHGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCC(CC1)C(=O)NC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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